2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features an azetidine ring and a benzodioxole moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions using azetidine derivatives.
Attachment of the Benzodioxole Moiety: This step involves the coupling of the benzodioxole group to the pyrimidine core, often through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the benzodioxole moiety.
Reduction: Reduction reactions could target the pyrimidine ring or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine would depend on its specific interactions with biological targets. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding to active sites or allosteric sites. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(azetidin-1-yl)-5-phenylpyrimidine: Similar structure but lacks the benzodioxole moiety.
2-(pyrrolidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine: Contains a pyrrolidine ring instead of an azetidine ring.
5-(2H-1,3-benzodioxol-5-yl)-2-methylpyrimidine: Features a methyl group instead of the azetidine ring.
Uniqueness
The presence of both the azetidine ring and the benzodioxole moiety in 2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine may confer unique chemical and biological properties, such as enhanced binding affinity to certain biological targets or increased stability under specific conditions.
Properties
IUPAC Name |
2-(azetidin-1-yl)-5-(1,3-benzodioxol-5-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-4-17(5-1)14-15-7-11(8-16-14)10-2-3-12-13(6-10)19-9-18-12/h2-3,6-8H,1,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMDJJIDKGPZFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=N2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.